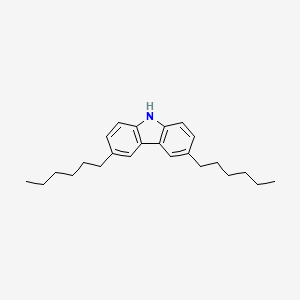

3,6-Dihexyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Photonics Research

Carbazole and its derivatives are a cornerstone in the development of organic electronic and photonic devices. mdpi.comresearchgate.net This is due to their inherent characteristics which include:

Good Hole Transport: Carbazoles are known for their excellent ability to transport positive charge carriers (holes), a fundamental requirement for many electronic applications. mdpi.com

High Thermal and Electrochemical Stability: The robust nature of the carbazole scaffold ensures that materials derived from it can withstand the operational stresses within electronic devices. mdpi.com

High Photoluminescence Quantum Yield: Carbazole-based materials are often efficient at converting absorbed light into emitted light, making them ideal for use in light-emitting applications. mdpi.com

Tunable Electronic Structure: The ease with which the carbazole molecule can be chemically modified allows for precise tuning of its electronic and optical properties to meet the specific demands of a device. mdpi.comnih.gov

These properties have led to the widespread use of carbazole derivatives in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net In OLEDs, they can function as host materials, charge transport layers, or even the emissive species itself. mdpi.comresearchgate.net For OSCs, their electron-donating nature and charge transport capabilities are highly beneficial. researchgate.net

Role of 3,6-Disubstitution in Carbazole Derivatives for Tailored Properties

The strategic placement of substituents at the 3 and 6 positions of the carbazole core is a powerful tool for tailoring the material's properties. This disubstitution pattern directly influences the electronic structure and, consequently, the optical and electrical characteristics of the resulting molecule. acs.org

By introducing different functional groups at these positions, researchers can:

Modify the Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted. This is crucial for optimizing charge injection and transport in devices and for tuning the emission color in OLEDs. mdpi.com

Enhance Charge Carrier Mobility: The nature of the substituents can impact the intermolecular packing and electronic coupling, thereby influencing how efficiently charges move through the material.

Control Photophysical Properties: The absorption and emission wavelengths of the material can be shifted by the electronic nature of the substituents. For instance, introducing electron-withdrawing groups can lead to a red-shift in the emission spectrum. researchgate.net

A variety of substituents have been explored at the 3,6-positions, including aryl groups, vinyl groups, and various electron-donating or electron-withdrawing moieties, each imparting unique properties to the carbazole derivative. researchgate.net

Impact of Hexyl Substituents on Molecular Design for Solution Processability and Performance Optimization

The incorporation of hexyl (C6H13) chains at the 3 and 6 positions of the carbazole ring has a profound impact on the material's physical properties, particularly its solubility. These long, flexible alkyl chains are crucial for enabling solution-based processing techniques, such as spin-coating and printing, which are highly desirable for the fabrication of large-area and low-cost organic electronic devices. researchgate.net

The key advantages of hexyl substitution include:

Improved Solubility: The non-polar hexyl groups increase the solubility of the carbazole derivative in common organic solvents, making it easier to form uniform thin films. researchgate.net

Enhanced Film Morphology: The presence of these alkyl chains can influence the way the molecules organize themselves in the solid state, which can have a significant effect on charge transport and device performance.

Tailored Intermolecular Interactions: The length and branching of the alkyl chains can be used to control the distance and interaction between adjacent molecules, providing another lever for optimizing material properties.

The addition of hexyl groups has been shown to positively affect molar absorptivity and emission intensity in some conjugated polymers. researchgate.net

Current Research Landscape and Future Directions for 3,6-Dihexyl-9H-carbazole Architectures

Current research on this compound and related architectures is focused on further exploiting its versatile properties for a range of applications. The compound serves as a key building block for the synthesis of more complex molecules and polymers with tailored functionalities.

Future research directions include:

Development of Novel Polymers: Using this compound as a monomer to create new conjugated polymers for use in high-performance organic solar cells and OLEDs.

Exploration in Perovskite Solar Cells: Investigating its potential as a component in hole-transporting materials for highly efficient and stable perovskite solar cells. nih.gov

Applications in Sensing and Bioelectronics: The functionalizable nature of the carbazole core opens up possibilities for creating sensors that can detect specific analytes or for integration into biocompatible electronic devices.

The continued exploration of synthetic methodologies to create novel derivatives and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of next-generation organic electronic and photonic devices based on the this compound scaffold.

Structure

3D Structure

Properties

CAS No. |

1131605-21-4 |

|---|---|

Molecular Formula |

C24H33N |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

3,6-dihexyl-9H-carbazole |

InChI |

InChI=1S/C24H33N/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(12-10-8-6-4-2)14-16-24(22)25-23/h13-18,25H,3-12H2,1-2H3 |

InChI Key |

GQXLKAQWZCTMFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dihexyl 9h Carbazole and Its Functionalized Congeners

Alkylation Strategies for N- and Core-Position Functionalization

Alkylation is a fundamental strategy for modifying the carbazole (B46965) core, allowing for the tuning of its electronic properties and processability. Functionalization can be targeted at the 9H-nitrogen atom or directly at the carbon atoms of the aromatic rings.

Selective Alkylation at the 9H-Nitrogen Atom

The nitrogen atom of the carbazole pyrrole (B145914) ring possesses an acidic proton, making it the primary site for electrophilic substitution. researchgate.net N-alkylation is typically achieved by reacting a pre-functionalized carbazole, such as 3,6-dibromo-9H-carbazole, with an alkyl halide in the presence of a base. This reaction enhances solubility and provides a functional handle for subsequent modifications. epstem.net

Common conditions involve using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). dergipark.org.tr The reaction temperature is generally maintained between 60–80°C. For instance, the synthesis of 3,6-dibromo-N-octylcarbazole is accomplished by reacting 3,6-dibromo-9H-carbazole with 1-bromooctane (B94149) in DMSO using a 50% NaOH solution. dergipark.org.tr Another effective method employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), in a biphasic system (e.g., 50% aqueous NaOH), which facilitates the reaction with haloalkanes like bromo-hexane at around 70°C. amazonaws.com

Table 1: Conditions for Selective N-Alkylation of Carbazoles

| Carbazole Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dibromo-9H-carbazole | 1-Bromooctane | NaOH | DMSO | - | Ambient | dergipark.org.tr |

| 9H-Carbazole | Bromoalkanes | K₂CO₃ / NaH | DMF / THF | - | 60-80°C | |

| Carbazole | Bromo-hexane | 50% aq. NaOH | - | TBAI | 70°C | amazonaws.com |

Direct Alkylation at the 3,6-Positions of the Carbazole Core

Directly forming C-C bonds at the 3,6-positions of the carbazole core without pre-functionalization is a more advanced and atom-economical approach. A notable method is the iron-catalyzed hydroarylation of styrenes, which achieves direct and selective 3,6-di-alkylation of carbazoles. This protocol is efficient, delivering a variety of di-benzyl-carbazoles with high regioselectivity at room temperature without the need for noble-metal catalysts or directing groups. rsc.org

Historically, Friedel-Crafts alkylation has also been employed. For example, reacting carbazole with tert-butylchloride can introduce alkyl groups onto the aromatic core. rsc.org However, such electrophilic substitution reactions can sometimes lead to a mixture of products and lack the high regioselectivity of modern catalytic methods.

Synthesis of Alkylated Carbazole Precursors for Subsequent Derivatization

The most common and versatile strategy for producing 3,6-disubstituted carbazoles involves a multi-step process starting with the halogenation of the carbazole core. The synthesis of 3,6-dibromo-9H-carbazole is a foundational first step. This is typically achieved by reacting 9H-carbazole with N-bromosuccinimide (NBS) in a solvent like DMF or dichloromethane. ub.edumdpi.com

Following bromination, the resulting 3,6-dibromo-9H-carbazole undergoes N-alkylation as described in section 2.1.1. This yields a key intermediate, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole or 3,6-dibromo-9-hexyl-9H-carbazole. ossila.comupc.edu These dibrominated, N-alkylated precursors are highly valuable building blocks, as the bromine atoms serve as reactive sites for a wide range of transition metal-catalyzed cross-coupling reactions. ossila.com

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at 3,6-Positions

Transition-metal catalysis is a powerful tool for constructing C-C bonds, enabling the introduction of a diverse array of alkyl, aryl, and heteroaryl substituents at the 3,6-positions of the carbazole core. These reactions typically utilize the 3,6-dibromo-9-alkyl-9H-carbazole precursors.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation. researchgate.net It involves the reaction of a halogenated carbazole with an organoboron compound, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. epstem.netresearchgate.net

A standard procedure involves reacting 3,6-dibromo-9-alkyl-9H-carbazole with an arylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). epstem.netnih.gov The reaction is carried out in a solvent mixture, such as 1,2-dimethoxyethane (B42094) (DME) and water or tetrahydrofuran (B95107) (THF) and water, with a base like potassium carbonate (K₂CO₃). epstem.netnih.gov This method allows for the synthesis of a wide range of 3,6-diaryl-N-alkylcarbazoles with good yields. researchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on 3,6-Dibromo-N-hexylcarbazole

| Arylboronic Acid | Catalyst | Base | Solvent | Resulting 3,6-Aryl Group | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Phenyl | researchgate.net |

| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | p-Methoxyphenyl | researchgate.net |

| p-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | p-Cyanophenyl | researchgate.net |

| Pyrenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Pyrenyl | researchgate.net |

| 2-Methylthiophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 2-Methylthiophenyl | upc.edunih.gov |

Kumada Coupling for Alkyl and Aryl Substituent Incorporation

Kumada coupling provides an effective route to 3,6-disubstituted carbazoles by reacting a dihalocarbazole with a Grignard reagent (R-MgX). vanderbilt.edu This reaction is typically catalyzed by a nickel(II) complex, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)). vanderbilt.edu

The method is versatile, allowing for the introduction of aliphatic, aromatic, and heteroaromatic groups. vanderbilt.edu In a typical procedure, 3,6-dibromo-9-ethylcarbazole (B1268581) is reacted with four equivalents of a Grignard reagent, like methylmagnesium bromide, in refluxing ether with NiCl₂(dppp) as the catalyst, yielding the corresponding 3,6-dimethyl-9-ethylcarbazole. vanderbilt.edu While the reaction can proceed with as little as one mol% of the catalyst, five mol% is often used for large-scale preparations to ensure good yields. vanderbilt.edu

Table 3: Examples of Kumada Coupling on 3,6-Dibromocarbazoles

| Carbazole Substrate | Grignard Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3,6-Dibromo-9-ethylcarbazole | MeMgBr | NiCl₂(dppp) | 90% | vanderbilt.edu |

| 3,6-Dibromo-9-ethylcarbazole | PhMgBr | NiCl₂(dppp) | 87% | vanderbilt.edu |

| 3,6-Dibromo-9-phenylcarbazole | MeMgBr | NiCl₂(dppp) | 88% | vanderbilt.edu |

| 3,6-Dibromo-9-phenylcarbazole | VinylMgBr | NiCl₂(dppp) | 75% | vanderbilt.edu |

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in the alkynylation of the carbazole core.

The synthesis of di- and tri-substituted carbazoles can be achieved through a sequence involving the Sonogashira coupling of 2-(trimethylamino)methylindolyltriflates with aryl acetylenes. rsc.orgresearchgate.net This is followed by isomerization, thermal electrocyclization, and a 1,3-hydrogen shift. rsc.org For instance, 3,6-diiodo-9H-carbazole derivatives can be coupled with phenylacetylene (B144264) to introduce alkynyl groups at the 3 and 6 positions. ub.edu The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI in a suitable solvent. mdpi.comscirp.org

Variations of the Sonogashira reaction, including copper-free systems, have been developed to avoid the formation of alkyne dimers. wikipedia.orglibretexts.org These methods are particularly useful for synthesizing complex molecules under mild conditions. wikipedia.org For example, a water-soluble palladium complex has been shown to be effective for the copper-free Sonogashira cross-coupling of a wide range of aryl iodides with terminal alkynes in an aqueous medium. nih.gov

Table 1: Examples of Sonogashira Coupling for Carbazole Functionalization

| Starting Material | Alkyne | Catalyst System | Product | Reference |

| 3,6-Diiodo-9-alkyl-9H-carbazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 3,6-Bis(phenylethynyl)-9-alkyl-9H-carbazole | ub.edu |

| 2-(Trimethylamino)methylindolyltriflate | Aryl acetylene | Palladium Catalyst | Di/tri-substituted carbazoles | rsc.orgresearchgate.net |

| 3,5-Disubstituted-4-iodoisoxazoles | Terminal alkynes | Pd-catalyst | C4-alkynylisoxazoles | nih.gov |

Ullmann Coupling in the Synthesis of Carbazole Derivatives

The Ullmann coupling reaction is a classic method for forming biaryl linkages and is widely used in the synthesis of carbazole derivatives. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org

The synthesis of N-aryl carbazoles, for instance, can be achieved through the Ullmann-type C-N cross-coupling of carbazoles with aryl halides. acs.org A notable example is the synthesis of tris(4-(3,6-diethoxy-9H-Carbazol-9-yl)phenyl)amine, a hole-transporting material, which is carried out using an Ullmann coupling reaction. theaic.org The reaction conditions can be optimized using different copper catalysts, ligands, and bases to achieve high yields. For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine (B144113) derivatives has been developed using 1-methyl-imidazole as a ligand and t-BuOLi as a base. acs.org

The Ullmann condensation can also be used to synthesize carbazole-based materials through C-N bond formation between a halogenated indolo[3,2,1-jk]carbazole (B1256015) building block and a corresponding carbazole. chemrxiv.org A solvent-free reaction protocol using CuSO₄·5H₂O and K₂CO₃ at elevated temperatures has been shown to be effective. chemrxiv.org

Table 2: Ullmann Coupling Reactions for Carbazole Synthesis

| Aryl Halide | Amine/Carbazole | Catalyst System | Product | Reference |

| 2,7-dibromo-9,9-didodecyl-9H-fluorene | 3,6-di(thiophen-2-yl)-9H-carbazole | Copper iodide/Potassium phosphate | 9-(7-bromo-9,9-didodecyl-9H-fluoren-2-yl)-3,6-di(thiophen-2-yl)-9H-carbazole | tci-thaijo.org |

| Halogenated ICz building block | Carbazole | CuSO₄·5H₂O/K₂CO₃ | tBuICzCz and HexICzCz | chemrxiv.org |

| Aryl Iodides | Hydrazides | Copper Catalyst | N-Aryl Hydrazides | organic-chemistry.org |

Oxidative Coupling and Dimerization Reactions of Carbazole Units

Oxidative coupling is a versatile method for the synthesis of carbazole dimers and polymers. This approach involves the formation of carbon-carbon bonds through the oxidation of carbazole units. rug.nl For instance, the chemical oxidation of a monomer prepared from aminophenyl carbazole can lead to the formation of a dimer. rug.nl

A hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate the oxidative dimerization of indolosesquiterpene derivatives, which contain a carbazole moiety. rsc.org This reaction proceeds with high chemoselectivity and regioselectivity. rsc.org The mechanism is believed to involve the formation of a cation radical intermediate. rsc.org

The electrochemical oxidation of 3,6-disubstituted carbazoles has also been studied, revealing that certain substituents can enhance the stability of the radical cation intermediate, facilitating the coupling reaction. vanderbilt.edu Furthermore, multi-carbazole compounds can undergo dimerization, which can be influenced by the steric and electronic properties of the substituents. rsc.orgworktribe.com Suppressing undesirable dimer formation is crucial for maintaining the photophysical properties of these materials. rsc.orgworktribe.com

Regioselective Functionalization Techniques for 3,6-Positions

Achieving regioselective functionalization at the 3 and 6 positions of the carbazole ring is essential for tuning its electronic properties. nih.gov Electrophilic aromatic substitution is a common method for introducing substituents at these positions. rsc.org For example, bromination of carbazole with N-bromosuccinimide (NBS) in DMF readily yields 3,6-dibromocarbazole (B31536). theaic.orgmdpi.com

Nickel-catalyzed cross-coupling reactions, such as the Corriu-Kumada coupling, provide a high-yield route to 3,6-disubstituted carbazoles from 3,6-dibromocarbazole and Grignard reagents. vanderbilt.edu This method allows for the introduction of various alkyl, vinyl, and aryl groups. vanderbilt.edu

Another approach involves the Friedel-Crafts acylation of 9H-carbazole to introduce acetyl groups at the 3 and 6 positions, which can then be converted to other functional groups. A novel synthesis method for 3,6-disubstituted-9H-carbazole, a key intermediate for organic light-emitting diodes, uses 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline (B1303665) as starting materials, followed by acetylation or oxidation, an Ullmann coupling reaction, and a reduction or Tauber carbazole synthesis. google.com This method is noted for its high regioselectivity and yield. google.com

Dual palladium–photoredox catalysis has been reported for the regioselective arylation of carbazoles under mild conditions, allowing for controlled mono- and diarylation. rsc.org

Optimization of Catalytic Systems and Reaction Conditions for Enhanced Synthesis Yields

Optimizing catalytic systems and reaction conditions is critical for maximizing the yield and purity of 3,6-dihexyl-9H-carbazole and its derivatives. This involves screening different catalysts, ligands, bases, solvents, and temperatures. metu.edu.trrsc.org

In the context of Sonogashira coupling, the choice of palladium and copper catalysts, as well as the base and solvent, significantly impacts the reaction efficiency. mdpi.com For Ullmann coupling reactions, the development of new ligands and catalytic systems has enabled milder reaction conditions and improved yields. acs.orgacs.org For instance, the use of 1-methyl-1H-imidazole as a ligand in the CuCl-catalyzed C-N cross-coupling of carbazoles was found to significantly promote the reaction. acs.org

For palladium-catalyzed reactions, such as the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation, the optimization of the catalyst and oxidant system is crucial. nih.gov Studies have shown that a combination of Pd(OAc)₂ and Cu(OAc)₂ under an oxygen atmosphere can provide near-quantitative yields. nih.gov The development of magnetically recoverable palladium nanocatalysts supported on biochar offers an efficient and sustainable option for the synthesis of 9H-carbazoles. organic-chemistry.org

Furthermore, reaction conditions for intramolecular cyclizations and annulation reactions to form the carbazole nucleus are continuously being optimized to improve yields and regioselectivity. rsc.orgnih.gov

Polymerization and Oligomerization Strategies Involving 3,6 Dihexyl 9h Carbazole Derived Monomers

Fundamental Mechanisms of Carbazole (B46965) Polymerization

The polymerization of carbazole monomers can be achieved through several fundamental mechanisms, primarily categorized as electrochemical and chemical methods. These techniques leverage the reactive sites on the carbazole nucleus, most notably the 3- and 6-positions, to form polymer chains. nih.gov

Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conductive polymers directly onto an electrode surface. nih.gov This method involves the anodic oxidation of the carbazole monomer in an electrolytic medium. nih.gov The process offers distinct advantages, such as the ability to form a polymer film in its doped, conductive state without the need for external catalysts or halogenated substrates. nih.gov

The mechanism begins with the oxidation of the carbazole monomer at the anode, generating a radical cation. Two of these radical cations then couple, typically at the electron-rich 3- and 6-positions, to form a dihydro-dimer dication. researchgate.net Subsequent deprotonation and re-aromatization yield a neutral dimer. This dimer can be further oxidized and continues to react with other monomers or oligomers, leading to the growth of a polymer chain on the electrode surface. nih.gov The resulting polymer film is typically well-adherent and its properties can be controlled by modulating electrochemical parameters like potential, current density, and monomer concentration. researchgate.nettandfonline.com The generation of radical cations and dications during the process can be monitored by observing the appearance of new charge carrier bands in the material's absorption spectrum. mdpi.com

Chemical polymerization offers a scalable route to producing carbazole-based polymers in bulk. This method typically involves oxidation-reduction reactions using chemical oxidizing agents. nih.gov Common oxidants used for carbazole polymerization include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and potassium dichromate (K₂Cr₂O₇). nih.gov

The mechanism is analogous to electrochemical polymerization, where the oxidant initiates the process by oxidizing the carbazole monomer to a radical cation. These reactive species then couple and propagate to form the polymer. The choice of oxidant, solvent, and monomer concentration significantly influences the structure, molecular weight, and properties of the resulting polymer. nih.gov

Synthesis of Conjugated Polymers and Copolymers Incorporating 3,6-Dihexyl-9H-carbazole Units

Modern polymer synthesis relies heavily on metal-catalyzed cross-coupling reactions, which allow for precise control over polymer architecture, molecular weight, and electronic properties. For this compound, derivatives such as di-bromo or di-boronic ester functionalized monomers are commonly used in these advanced polymerization strategies.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a base. libretexts.orgderpharmachemica.com This reaction is highly valued for its tolerance of various functional groups and its effectiveness in creating conjugated systems like biaryls. libretexts.orgderpharmachemica.com

In the context of this compound, monomers are typically functionalized as either a dihalide (e.g., 3,6-dibromo-9-alkyl-carbazole) or a diboronic ester (e.g., 9-alkyl-3,6-bis(pinacolboronate)-9H-carbazole). ossila.comrsc.org Copolymerization of a 3,6-dibromo-9-alkyl-carbazole derivative with a fluorene-based diboronic ester, for instance, yields the copolymer PF8Cz, which has an optical bandgap of 3.06 eV and is used as a hole-transport layer in OLEDs. ossila.com The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been refined to synthesize end-functionalized poly(3,6-carbazole)s with controlled molecular weights and low dispersity, although side reactions like macrocyclization can occur, particularly at low monomer concentrations. mdpi.comresearchgate.netnih.gov

| Polymer Name/Type | Comonomers | Catalyst System | Molecular Weight (Mn) | Polydispersity Index (PDI) | Optical Bandgap (eV) | Source(s) |

| PF8Cz | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole; 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(dioxaborolane) | Not specified | Not specified | Not specified | 3.06 | ossila.com |

| Carbazole-Fluorene Copolymer | 3,6-dibromo-9-(4-(9H-carbazol-9-yl)butyl)-9H-carbazole; 9,9-dioctyl-fluorene-2,7-diboronic acid bis(1,3-propanediol) ester; N,N-bis(4-bromophenyl)-4-aminotriphenylamine | Pd(PPh₃)₄ | 24,902 g/mol | 1.329 | Not specified | nih.gov |

| PT-Cz | 9-(dibromomethylene)-9H-thioxanthene; 9-heptyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | Not specified | Not specified | Not specified | Not specified | rsc.org |

Kumada Catalyst Transfer Polymerization (KCTP), also known as catalyst transfer polycondensation, is a chain-growth polymerization method used to synthesize conjugated polymers with low polydispersity and controlled molecular weights. acs.orgwikipedia.org The process typically utilizes nickel or palladium catalysts and involves monomers functionalized with Grignard reagents (organomagnesium halides). acs.orgnih.gov

The KCTP of 3,6-disubstituted carbazole monomers has been investigated in detail. acs.org The process starts with a Grignard metathesis (GRIM) step to form the organomagnesium monomer from its di-bromo precursor. acs.org This monomer is then polymerized using a nickel catalyst, such as [Ni(dppp)Cl₂]. acs.org While KCTP offers a chain-growth mechanism, which allows for better control over the polymer structure compared to step-growth methods, it can be complicated by side reactions. nih.gov Studies on poly(N-alkyl-3,6-carbazole) synthesis have shown that issues like incomplete metal-halogen exchange and catalyst dissociation can lead to deviations from ideal chain-growth behavior. acs.org The addition of lithium chloride (LiCl) has been found to accelerate both the Grignard metathesis and the subsequent polymerization. acs.org

| Monomer Type | Catalyst | Key Findings | Source(s) |

| N-octyl-3,6-dibromocarbazole | [Ni(dppp)Cl₂] | Synthesis of poly(N-octyl-3,6-carbazole) was achieved, but the poor functional group tolerance of Grignard monomers was noted as a limitation. | mdpi.com |

| N-alkyl-3,6-dibromocarbazole | [Ni(dppp)Cl₂] | Standard Grignard reagents led to incomplete Grignard metathesis (GRIM). LiCl accelerated the reaction. Side reactions led to end-group scrambling. | acs.org |

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for producing well-defined polymers with complex architectures from cyclic olefin monomers. acs.orgkyushu-u.ac.jp In the context of carbazole-based materials, ROMP is used to polymerize monomers that contain a carbazole unit as a pendant functional group, rather than polymerizing the carbazole ring itself. acs.orgkyushu-u.ac.jp

A common strategy involves synthesizing a norbornene-based monomer functionalized with a carbazole moiety. acs.orgkyushu-u.ac.jpgoogle.com For example, a carbazole-functionalized norbornene derivative can be polymerized using a well-defined ruthenium initiator, such as a Grubbs' catalyst (e.g., RuCl₂(dCHPh)(PCy₃)₂). acs.org This approach allows for living polymerization, enabling precise control over the polymer's molecular weight and the synthesis of block copolymers. acs.org The resulting polymers, such as poly(norbornene-dicarboximide) with pendant carbazole groups, are typically non-conjugated along the polymer backbone but derive their optoelectronic properties from the carbazole side chains. kyushu-u.ac.jp

| Monomer | Catalyst | Polymer Mn | Polymer PDI (Mw/Mn) | Key Feature | Source(s) |

| 5-[methylbis(N-carbazolyl)silyl]-2-norbornene | RuCl₂(dCHPh)(PCy₃)₂ (Grubbs' 1st Gen) | 57,000 g/mol | 1.26 | Synthesis of high molecular weight homopolymers and block copolymers. | acs.org |

| Carbazole-functionalized norbornene-dicarboximide | Grubbs' 3rd Gen | 26,800 g/mol | 1.11 | Polymer has a nearly 1:1 cis-trans vinylene microstructure. | kyushu-u.ac.jp |

Tailoring Polymer Architectures and Morphologies

The architecture of a conjugated polymer plays a crucial role in determining its bulk properties, including its solubility, thermal characteristics, film-forming ability, and ultimately, its performance in electronic devices. By manipulating the polymerization strategy, researchers can move beyond simple linear chains to create more complex and potentially more functional structures such as dendritic, star-shaped, and macrocyclic polymers derived from this compound.

Linear conjugated polymers are the most common architecture for materials based on this compound. Their synthesis is typically achieved through metal-catalyzed cross-coupling reactions, which create strong carbon-carbon bonds between monomer units. The primary methods include Suzuki, Stille, and Yamamoto polycondensations.

Suzuki Polycondensation: This is one of the most widely used methods, involving the palladium-catalyzed reaction between a di-boronated monomer and a di-halogenated comonomer. For instance, a copolymer of fluorene (B118485) and carbazole, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), is synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based diboronic ester. researchgate.net The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a powerful variant for synthesizing well-defined poly(3,6-carbazole)s (3,6-PCz). dergipark.org.trmdpi.com This chain-growth method offers better control over molecular weight and dispersity compared to traditional step-growth polycondensation. dergipark.org.trmdpi.com

Stille Polycondensation: This method couples an organotin monomer with an organohalide comonomer, also catalyzed by palladium. It has been effectively used to create copolymers incorporating this compound units alongside other aromatic systems, such as diketopyrrolopyrrole (DPP), to tune the electronic properties of the resulting polymer. researchgate.netrsc.org

Yamamoto Polycondensation: This approach involves the nickel-catalyzed homopolymerization of di-halogenated monomers, such as 3,6-dibromo-9-alkyl-9H-carbazole. It is a direct method for producing homopolymers and has been used to synthesize poly(3,6-carbazole)s. researchgate.netnih.gov

The choice of polymerization method influences the resulting polymer's characteristics, such as molecular weight (Mn), polydispersity index (PDI), and end-group fidelity.

| Polymerization Method | Typical Monomers | Catalyst System (Example) | Key Characteristics | Reference |

|---|---|---|---|---|

| Suzuki Polycondensation | 3,6-Dibromo-9-alkylcarbazole + Aryl-diboronic ester | Pd(PPh₃)₄ / K₂CO₃ | Versatile for copolymers; step-growth mechanism. | researchgate.netgrafiati.com |

| Catalyst-Transfer Polycondensation (SCTP) | AB-type monomer, e.g., 3-bromo-6-(pinacolborane)-9-alkylcarbazole | Pd₂(dba)₃ / t-Bu₃P | Chain-growth mechanism; controlled molecular weight and low PDI; enables end-functionalization. | dergipark.org.trmdpi.comnih.gov |

| Stille Polycondensation | 3,6-Dibromo-9-alkylcarbazole + Aryl-distannane | Pd(PPh₃)₄ | Tolerant to many functional groups, but uses toxic organotin reagents. | researchgate.netrsc.org |

| Yamamoto Polycondensation | 3,6-Dibromo-9-alkylcarbazole | Ni(COD)₂ / 2,2'-bipyridyl | Effective for homopolymerization of dihalo-monomers. | researchgate.netnih.gov |

Moving beyond linear structures, complex, non-linear architectures like dendritic, branched, and hyperbranched polymers offer unique properties such as high solubility, low solution viscosity, and a high density of functional groups. oldcitypublishing.comacademie-sciences.fr

Dendritic Polymers: These are perfectly branched, monodisperse macromolecules. The synthesis of a dendritic copolymer containing a 3,6-disubstituted carbazole unit has been achieved via Suzuki coupling. nih.govnih.gov In this strategy, multifunctional monomers are copolymerized to create a tree-like structure that combines different functional units, such as fluorene and triphenylamine, with the carbazole moiety to achieve specific optical properties. nih.govnih.gov

Branched and Hyperbranched Polymers: These structures are less perfect than dendrimers but are much easier to synthesize, often in a one-pot reaction. A common strategy is the self-polycondensation of AB₂-type monomers, where 'A' and 'B' are two different reactive groups that can couple with each other. For example, 3,6-diiodo-9H-carbazole can act as an AB₂ monomer in a copper-catalyzed Ullmann C-N coupling reaction to produce a branched polymer with carbazole nuclei linked at the 3, 6, and N-positions. lew.ro Similarly, 3,6-diiodo-N-vinylcarbazole can undergo a palladium-catalyzed Heck polycondensation to form a branched poly(arylenevinylene). lew.ro Hyperbranched copolymers incorporating 3,6-linked carbazole units have also been synthesized via Suzuki polymerization with fluorene-based monomers to disrupt chain packing and improve luminescent properties. nycu.edu.tw

Star-shaped polymers consist of multiple linear polymer "arms" linked to a central core. This architecture can significantly influence the material's processing and photophysical behavior. oldcitypublishing.com Two primary strategies are used for their synthesis: "core-first" and "arm-first". researchgate.net

Core-First Approach: In this method, polymerization of the arms is initiated from a multifunctional initiator that serves as the core. Atom Transfer Radical Polymerization (ATRP) is a well-suited technique for this purpose. For instance, star polymers with poly(9-(4-vinylbenzyl)-9H-carbazole) arms have been synthesized using multifunctional bromide initiators with varying numbers of initiating sites (e.g., two, three, or four arms). researchgate.netresearchgate.net This allows for precise control over the number of arms and their length.

Arm-First Approach: This strategy involves pre-synthesizing linear polymer arms which are then attached to a multifunctional core molecule. While less direct than the "core-first" method, it allows for more detailed characterization of the arms before they are coupled to the core.

Star-shaped molecules with carbazole arms have also been constructed using palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, linking carbazole units to a central aromatic core. nih.gov These well-defined structures bridge the gap between small molecules and polymers, offering excellent batch-to-batch reproducibility. nih.gov

During the polycondensation of conjugated polymers, particularly with monomers that induce a bend or turn in the polymer chain, intramolecular cyclization can compete with intermolecular chain growth, leading to the formation of macrocyclic oligomers and polymers. This phenomenon has been observed specifically during the Suzuki-Miyaura polymerization of AB-type monomers based on 3,6-linked carbazole. nih.govresearchgate.net

The angular linkage at the 3,6-positions of the carbazole ring promotes backbiting or end-to-end cyclization, especially in the early stages of polymerization when oligomer concentrations are low. researchgate.net Catalyst dissociation from the polymer chain end, which temporarily halts chain growth, also provides an opportunity for the two ends of the same chain to react, forming a cyclic product. researchgate.net The formation of these macrocycles can be identified and analyzed using techniques like Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net While often considered an undesirable side reaction when linear telechelic polymers are the target, reaction conditions can be tuned to favor macrocyclization, providing a route to otherwise challenging cyclic conjugated polymers. researchgate.net

Strategies for End-Group Functionalization and Synthesis of Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. These end groups are crucial for creating more complex architectures, such as block copolymers, or for anchoring the polymer to surfaces. The synthesis of well-defined telechelic poly(this compound) has been a significant research focus.

In-Situ Functionalization: Chain-growth polymerization methods like Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) are particularly effective for creating telechelic polymers. By using a functionalized initiator (to define the α-end group) and a specific terminating agent (to define the ω-end group), polymers with precise end-group fidelity can be synthesized. nih.govresearchgate.net For example, using 4-iodobenzyl alcohol as an initiator in the SCTP of a 3,6-carbazole monomer results in a polymer with a hydroxyl group at one end. nih.gov The fidelity of this end-group incorporation is often confirmed by MALDI-TOF mass spectrometry. nih.govsigmaaldrich.com

Post-Polymerization Functionalization: An alternative approach is to modify the end groups of a pre-existing polymer chain. This is a versatile method for introducing functionalities that might not be compatible with the polymerization conditions. cmu.edu For instance, a polycarbazole with a terminal bromine atom can be subjected to a subsequent coupling reaction to introduce groups like azides. researchgate.net Another strategy involves a "post-grafting" reaction where a precursor polymer is first synthesized via a method like Friedel-Crafts polycondensation, and then functional side chains or end groups are attached in a separate step. osti.gov This approach avoids the often complex synthesis of functionalized monomers. osti.gov

The ability to introduce specific end groups, such as azides or alkynes, makes these telechelic polycarbazoles valuable building blocks for "click chemistry" reactions, enabling their integration into more complex material systems. researchgate.netacs.org

Advanced Spectroscopic and Electrochemical Characterization of 3,6 Dihexyl 9h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural verification of 3,6-Dihexyl-9H-carbazole. By probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides definitive evidence of the molecular framework, substitution patterns, and dynamic behavior.

One-dimensional NMR spectra offer a direct and quantitative assessment of the distinct chemical environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, amine, and aliphatic protons. Due to the molecule's C₂ symmetry, the protons on the two halves of the carbazole (B46965) core are chemically equivalent, simplifying the spectrum.

Aromatic Region (δ 7.2–8.1 ppm): Three signals corresponding to the six aromatic protons are typically observed. The protons at the 1- and 8-positions appear as a doublet, while the protons at the 2- and 7-positions also appear as a doublet. The protons at the 4- and 5-positions, adjacent to the nitrogen atom, present as a doublet of doublets, showing coupling to their neighbors.

Amine Proton (N-H): A characteristically broad singlet is observed for the N-H proton, typically in the downfield region (δ ~8.0 ppm), confirming the presence of the secondary amine of the carbazole moiety. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Aliphatic Region (δ 0.8–2.8 ppm): The hexyl chains produce a series of signals. The methylene (B1212753) protons (–CH₂–) directly attached to the aromatic ring are deshielded and appear as a triplet around δ 2.7-2.8 ppm. The subsequent four methylene groups in the chain appear as a series of overlapping multiplets, while the terminal methyl protons (–CH₃) resonate as a triplet in the most upfield region (δ ~0.9 ppm).

¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum complements the proton data by revealing the carbon skeleton. The C₂ symmetry again results in a reduced number of signals.

Aromatic Carbons: Signals for the six distinct aromatic carbon environments are observed, including four quaternary carbons (C-3/6, C-4a/4b, C-8a/9a) and three protonated carbons (C-1/8, C-2/7, C-4/5).

Aliphatic Carbons: Six separate signals are resolved for the six unique carbon atoms of the hexyl chains, confirming the chain length and structure.

The following table summarizes typical NMR data for this compound, typically recorded in a solvent like CDCl₃.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-1, H-8 | ~8.05 | d (doublet) | ~109.8 |

| H-2, H-7 | ~7.35 | dd (doublet of doublets) | ~122.5 |

| C-3, C-6 | - | - | ~135.2 |

| H-4, H-5 | ~7.48 | d (doublet) | ~118.9 |

| N-H | ~7.98 | br s (broad singlet) | - |

| C-4a, C-4b | - | - | ~122.1 |

| C-8a, C-9a | - | - | ~139.5 |

| α-CH₂ (Hexyl) | ~2.78 | t (triplet) | ~35.9 |

| β-CH₂ (Hexyl) | ~1.70 | m (multiplet) | ~31.8 |

| γ-CH₂ (Hexyl) | ~1.38 | m (multiplet) | ~31.6 |

| δ-CH₂ (Hexyl) | ~1.32 | m (multiplet) | ~29.1 |

| ε-CH₂ (Hexyl) | ~1.30 | m (multiplet) | ~22.6 |

| ω-CH₃ (Hexyl) | ~0.89 | t (triplet) | ~14.1 |

While 1D NMR confirms the presence of functional groups, two-dimensional (2D) NMR experiments establish definitive connectivity. The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for confirming the structure of nitrogen-containing heterocycles like carbazole. This technique detects long-range (2- to 3-bond) correlations between protons and the ¹⁵N nucleus.

For this compound, the key expected correlations in a ¹H-¹⁵N HMBC spectrum are:

N-H Proton to Carbons: A strong correlation between the N-H proton (at δ ~8.0 ppm) and the adjacent quaternary carbons C-8a/C-9a and C-4a/C-4b. This provides irrefutable proof that the proton is bonded to the nitrogen atom within the carbazole ring system.

Aromatic Protons to Nitrogen: A correlation between the aromatic protons H-4/H-5 (at δ ~7.48 ppm) and the ¹⁵N nucleus. This correlation across two bonds (²J(N,H)) confirms the proximity of these protons to the nitrogen atom, solidifying the assignment of the carbazole core.

Aromatic Protons to Nitrogen: A weaker correlation between the aromatic protons H-1/H-8 (at δ ~8.05 ppm) and the ¹⁵N nucleus across three bonds (³J(N,H)) may also be observed.

These correlations, when combined with ¹H-¹³C HMBC and HSQC data, allow for the complete and unambiguous assignment of every proton and carbon in the molecule, leaving no doubt as to its constitution.

The hexyl chains introduce conformational flexibility to the otherwise rigid carbazole core. In solution at ambient temperature, the C-C single bonds within the hexyl chains undergo rapid rotation. This dynamic process means that the observed NMR signals represent a time-average of all accessible conformations (e.g., anti, gauche).

NMR Evidence of Flexibility: The broad, overlapping multiplets for the internal methylene groups (β, γ, δ, ε) in the ¹H NMR spectrum are a direct consequence of this conformational averaging and the small differences in chemical shifts between them.

Influence on Packing: While solution-state NMR shows a highly flexible state, in the solid state, these chains adopt specific conformations to facilitate efficient crystal packing. This solid-state conformation can influence intermolecular interactions and bulk material properties. Techniques like solid-state NMR could probe these fixed conformations, but in solution, the chains are best described as conformationally dynamic, which is a key factor in enhancing the solubility of the molecule in common organic solvents.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for this compound.

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds. The spectrum of this compound displays several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3415 | N-H Stretching | A sharp, strong band confirming the secondary amine of the carbazole ring. |

| 3050–3020 | Aromatic C-H Stretching | Weak to medium bands characteristic of sp² C-H bonds on the carbazole core. |

| 2955, 2925, 2855 | Aliphatic C-H Stretching | Strong, intense bands corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the hexyl chains. |

| ~1625, 1595, 1465 | Aromatic C=C Stretching | A series of sharp bands of varying intensity in the fingerprint region, characteristic of the carbazole aromatic system. |

| ~1330 | Aromatic C-N Stretching | A medium-intensity band associated with the stretching of the carbon-nitrogen bond within the ring. |

| ~810 | Aromatic C-H Out-of-Plane Bending | A strong band indicative of the 1,2,4-trisubstitution pattern on the benzene (B151609) rings of the carbazole moiety. |

The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹), combined with the sharp N-H stretch, provides a rapid and definitive confirmation of the key functional groups in the molecule.

Raman spectroscopy is a complementary technique to FT-IR. It relies on inelastic scattering of monochromatic light and is particularly sensitive to symmetric, non-polar vibrations. For this compound, the Raman spectrum highlights different aspects of the molecular structure.

Strong Aromatic Ring Modes: The symmetric "breathing" modes of the aromatic carbazole core, which involve the simultaneous stretching of multiple C=C bonds, are typically very strong in the Raman spectrum. A prominent band around 1620 cm⁻¹ is a classic signature of the aromatic framework. This mode is often weaker in the IR spectrum.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting/rocking modes of the hexyl chains are also visible in the Raman spectrum.

Complementarity to IR: The N-H stretching vibration, which is very strong in the IR spectrum due to the large change in dipole moment, is typically weak in the Raman spectrum because the bond is less polarizable. Conversely, the symmetric C=C ring vibrations are strong in Raman due to the high polarizability of the π-electron system.

By using FT-IR and Raman spectroscopy in tandem, a more complete picture of the vibrational properties of this compound is obtained, confirming the presence of both the polar N-H group and the highly polarizable aromatic and aliphatic frameworks.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For carbazole derivatives, this analysis provides insight into the energy levels of molecular orbitals and the effects of chemical modifications on the electronic properties of the core structure.

The UV-Vis absorption spectra of this compound derivatives are characterized by distinct electronic transitions. The absorption bands observed are primarily due to π-π* transitions within the aromatic carbazole system. ubbcluj.roresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In many derivatives, particularly those with donor-acceptor structures, low-energy bands corresponding to intramolecular charge transfer (ICT) are also observed. researchgate.netbeilstein-journals.org These ICT bands arise from the transfer of electron density from the electron-rich carbazole moiety to an attached electron-accepting group upon photoexcitation. beilstein-journals.org

The carbazole moiety itself typically exhibits a strong absorbance peak around 292 nm and a weaker, longer-wavelength absorption band near 340 nm. researchgate.net The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the carbazole core. The introduction of electron-withdrawing groups or the extension of the aromatic system through conjugation leads to a bathochromic (red) shift in the absorption maxima. researchgate.net This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a direct consequence of extended π-conjugation. researchgate.net For instance, attaching phenyl groups with electron-withdrawing nitro or formyl substituents to the 3 and 6 positions of a 9-hexyl-9H-carbazole core results in considerable red shifts of the absorption maxima compared to the unsubstituted phenyl derivative. researchgate.net Similarly, derivatives featuring large aryl substituents like pyrene (B120774) also show a red-shift in absorption bands, consistent with stronger π-delocalization. researchgate.net

The principle governing these electronic excitations is the Franck-Condon Principle, which states that electronic transitions occur on a timescale much faster than nuclear motion. ubbcluj.ro Therefore, the absorption of a photon happens without a change in the nuclear coordinates of the molecule. ubbcluj.ro

Table 1: UV-Vis Absorption Maxima for Selected Carbazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Substituents | Key Absorption Bands (nm) | Transition Type |

|---|---|---|---|

| Carbazole Moiety | Generic | ~292, ~340 | π-π* researchgate.net |

| 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-fluorophenyl)pyridine-3,5-carbonitrile | Pyridine-3,5-dicarbonitrile (B74902) | 350-450 | Intramolecular Charge Transfer (ICT) beilstein-journals.org |

| 3,6-bis(9,9-dihexyl-9H-fluoren-3-yl)-9-alkyl-9H-carbazole | Fluorenyl | - | - |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission spectra upon a change in solvent polarity. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. In the context of this compound derivatives, analyzing their solvatochromic behavior is crucial for understanding the nature of their excited states, especially those with charge-transfer characteristics.

Derivatives designed with significant donor-acceptor character often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.net This is because the excited state has a larger dipole moment than the ground state, and is thus more stabilized by polar solvents. Theoretical studies on star-shaped carbazole-triazine hybrids have shown that a strong solvatochromic effect in the emission spectra can be explained by a localized charge-transfer excited state. nih.gov

Experimental studies confirm this behavior. When the photoluminescence of sulfurated carbazole derivatives was analyzed in solvents of increasing polarity, such as cyclohexane, dichloromethane, and acetonitrile, a slight bathochromic shift was observed in the emission spectra. upc.edu This indicates an excited state with increased polarity. Similarly, the charge transfer characteristics of benzotriazole-carbazole hybrids become particularly pronounced in polar solvents. However, the effect on absorption spectra is often less pronounced. For some carbazole derivatives, only a minor solvatochromic effect is noted in their absorption bands, suggesting that the change in dipole moment upon excitation to the Franck-Condon state is not as dramatic as the change following relaxation to the emissive state. researchgate.net

Table 2: Solvatochromic Shift in Emission for a Sulfurated Carbazole Derivative This table is interactive. Click on the headers to sort the data.

| Solvent | Polarity | Observed Shift |

|---|---|---|

| Cyclohexane | Low | Reference upc.edu |

| Dichloromethane | Medium | Slight Bathochromic (Red) Shift upc.edu |

| Acetonitrile | High | Slight Bathochromic (Red) Shift upc.edu |

Photoluminescence and Fluorescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is essential for characterizing the emissive properties of this compound derivatives, which are often designed for applications in organic light-emitting diodes (OLEDs).

The emission maximum (λ_em) is a key parameter that defines the color of the emitted light. For this compound derivatives, the emission wavelength is highly tunable through chemical modification. Attaching different functional groups to the carbazole core can shift the emission across the visible spectrum.

For example, a 9-hexyl-9H-carbazole core substituted at the 3 and 6 positions with phenyl groups bearing different electron-withdrawing substituents demonstrates significant spectral tuning. researchgate.net The derivative with formylphenyl groups exhibits a pure blue emission with a maximum at 450 nm. researchgate.net In contrast, replacing the formyl groups with stronger electron-withdrawing nitro groups results in a substantial red shift, producing orange emission that peaks at 585 nm. researchgate.net This demonstrates the powerful effect of intramolecular charge transfer on the emission energy. Other derivatives, such as a carbazole copolymer linked at the 2,7 and 3,6 positions, can produce emission in the deep-blue region, with a narrow emission band centered at 400 nm. ossila.com Bicarbazole derivatives based on a 3-(phenylethynyl)-9H-carbazole moiety have been shown to emit at 416 nm in tetrahydrofuran (B95107) solution. ub.edu

The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a critical requirement for efficient light-emitting materials. The quantum yield of carbazole derivatives is strongly dependent on their molecular structure and environment.

Remarkably high efficiencies have been reported for certain derivatives. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole was found to have an exceptionally high luminescence quantum yield of 95% in solution, making it a highly efficient blue emitter. researchgate.net Other molecular designs, such as those based on a 3-(phenylethynyl)-9H-carbazole unit, can also achieve high quantum yields, with values up to 0.82 reported in solution. ub.edu However, aggregation in the solid state can sometimes lead to quenching and a reduction in quantum yield. ub.edu Dendritic carbazole-containing platinum(II) complexes have also shown high quantum yields, reaching up to 80% in spin-coated thin films, by incorporating carbazole dendrons that suppress intermolecular interactions and quenching in the solid state. acs.org The measurement of quantum yields is typically performed using a reference standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein. rsc.org

Table 3: Photoluminescence Properties of Selected 3,6-Disubstituted-9-hexyl-9H-carbazole Derivatives This table is interactive. Click on the headers to sort the data.

| Substituent at 3,6-positions | Emission Max (λ_em) | Emission Color | Quantum Yield (Φ_PL) | Reference |

|---|---|---|---|---|

| 4-Formylphenyl | 450 nm | Blue | 95% | researchgate.net |

| 4-Nitrophenyl | 585 nm | Orange | - | researchgate.net |

| Phenylethynyl (in bicarbazole) | 416 nm | Violet-Blue | 0.11 - 0.82 (in solution) | ub.edu |

Time-resolved fluorescence spectroscopy is used to measure the fluorescence decay dynamics, which provides information on the lifetime of the excited state (τ). The excited state lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon or through non-radiative pathways.

The fluorescence decay of carbazole derivatives can often be fitted to single or multi-exponential models. researchgate.net A single-exponential decay is indicative of a single emissive species in a homogeneous environment. A multi-exponential decay, however, may suggest the presence of multiple excited state species, different molecular conformations, or complex processes such as thermally activated delayed fluorescence (TADF). In some pyridine-dicarbonitrile derivatives with carbazole units, the decay profile shows both a prompt fluorescence component and a delayed fluorescence component, which is characteristic of TADF materials. semanticscholar.org The lifetimes of carbazole derivatives are typically in the nanosecond range for prompt fluorescence. However, for phosphorescent materials incorporating carbazole, such as certain platinum(II) complexes, lifetimes can extend into the microsecond regime, indicative of emission from a triplet state. acs.org These lifetime measurements are crucial for understanding the photophysical pathways within the molecule and for designing materials with optimized emission characteristics for specific applications.

Studies on Aggregation-Induced Emission (AIE) Phenomena

While this compound itself is not classically defined as an aggregation-induced emission (AIE) luminogen, the introduction of specific functionalities to the carbazole core can induce AIE or Aggregation-Induced Emission Enhancement (AIEE) characteristics. The presence of long alkyl chains, such as the hexyl groups in this compound, plays a significant role in modulating the aggregation behavior of its derivatives. bohrium.commdpi.com

In many carbazole-based systems, the planar structure can lead to π-π stacking in the aggregated or solid state, which often quenches fluorescence. However, by designing molecules where intramolecular rotations are active in solution but restricted in the aggregate state, AIE can be achieved. For instance, studies on carbazole derivatives have shown that attaching bulky or rotatable groups can lead to significant emission enhancement in aggregated states. rsc.org For example, a class of carbazole derivatives synthesized through Wittig–Horner and Suzuki reactions exhibited notable AIEE characteristics. rsc.org

The role of alkyl chains is multifaceted; they enhance solubility in organic solvents and can influence the mode of molecular packing. mdpi.com In donor-acceptor-spacer architectures incorporating carbazole units, alkyl chains have been shown to block molecular conjugation and induce aggregation-induced intermolecular charge transfer emission. mdpi.com Research on carbazole-based amphiphiles with varying alkyl chain lengths has demonstrated that these chains modulate self-aggregation and, consequently, their AIE properties. bohrium.com The hydrophobic nature of the alkyl chains drives aggregation in polar solvents like water, leading to enhanced emission. bohrium.com

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in determining the electronic properties of this compound derivatives, which are essential for their application in organic electronics.

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of electroactive species. For derivatives of this compound, CV measurements are crucial for determining their oxidation and reduction potentials. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

The HOMO level is typically calculated from the onset of the first oxidation peak, while the LUMO level can be determined from the onset of the reduction peak or calculated by adding the optical bandgap (obtained from UV-Vis spectroscopy) to the HOMO energy level. semanticscholar.org The general equations used are:

E(HOMO) = -e [Eoxonset + 4.4] (eV) E(LUMO) = -e [Eredonset + 4.4] (eV)

(where Eoxonset and Eredonset are the onset potentials for oxidation and reduction versus a ferrocene/ferrocenium (Fc/Fc+) internal reference, which is assumed to have an absolute energy level of -4.4 eV relative to the vacuum).

Studies on carbazole derivatives show that the introduction of alkyl chains, such as hexyl groups, can influence the HOMO and LUMO levels. For example, alkylation in some carbazole-based systems leads to an increase in the HOMO energy levels. semanticscholar.org This tuning of frontier molecular orbital energies is critical for designing materials with efficient charge injection and transport properties for applications in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Below is a table with representative data for carbazole derivatives, illustrating the type of information obtained from CV measurements.

| Compound Family | Eoxonset (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egel (eV) |

| Carbazole Derivative 1 | 1.08 | -5.48 | -3.08 | 2.40 |

| Carbazole Derivative 2 | 1.13 | -5.53 | -3.26 | 2.27 |

| Carbazole Derivative 3 | 1.05 | -5.45 | -3.08 | 2.37 |

Note: This table is illustrative and compiled from data on various carbazole derivatives to show typical values. The exact values for this compound derivatives would depend on the specific molecular structure. nankai.edu.cn

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the charge transfer, charge transport, and interfacial processes occurring in an electrochemical system. In the context of organic electronic devices incorporating this compound derivatives, EIS is used to study the resistance and capacitance properties of the material and its interfaces. researchgate.net

By applying a small AC voltage perturbation at different frequencies, a Nyquist plot (imaginary impedance vs. real impedance) is generated. This plot can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). acs.org

For instance, in dye-sensitized solar cells or perovskite solar cells where carbazole derivatives are used as hole-transporting materials, EIS can reveal the charge-transfer resistance at the interface between the hole-transporting layer and the perovskite or dye layer, as well as at the counter electrode. mdpi.comrsc.org Lower charge transfer resistance is generally indicative of more efficient charge extraction and transport, which contributes to higher device performance. mdpi.com Studies on carbazole-based materials have used EIS to assess charge carrier mobility and understand the factors limiting device efficiency. researchgate.net

Electropolymerization is a method to deposit a polymer film onto an electrode surface directly from a solution containing the monomer. Carbazole and its derivatives are well-known to undergo oxidative electropolymerization, typically through coupling at the 3,6- and 9-positions. rsc.orgresearchgate.net

For this compound, the hexyl groups are at the primary positions for polymerization. However, if the nitrogen at the 9-position is unsubstituted (a secondary amine), polymerization can still occur, often leading to cross-linked networks. The substitution pattern on the carbazole ring significantly influences the electropolymerization process and the properties of the resulting polymer film. researchgate.net

Studies on 3,6-disubstituted carbazoles have shown that the nature of the substituent (e.g., ethyl, tert-butyl) affects the rate of dimerization of the radical cations formed during oxidation and whether an efficient polymerization occurs. researchgate.net While some derivatives form thick, adherent, and electroactive polymer films, others may only form soluble dimers or oligomers. researchgate.net The electropolymerization of carbazole derivatives can be monitored by repeatedly scanning the potential in a cyclic voltammetry experiment, where the growth of new redox peaks indicates the deposition of the polymer film. metu.edu.tr These polymer films often exhibit electrochromic properties, changing color upon oxidation and reduction. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental composition and, thus, the molecular formula of a compound.

For this compound and its derivatives, HRMS is routinely used to confirm their identity and purity after synthesis. semanticscholar.org The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For example, the expected monoisotopic mass of this compound (C24H33N) can be calculated with high precision.

Theoretical Mass Data for this compound:

| Molecular Formula | C24H33N |

| Nominal Mass | 335 u |

| Monoisotopic Mass | 335.26130 u |

| Ion (M+H)+ | 336.26912 u |

In research, the experimental m/z value obtained from an HRMS analysis is compared to the calculated value for the expected molecular formula. A close match (e.g., Δm/z ≤ 5 ppm) provides strong evidence for the correct structure. semanticscholar.org

Thermal Analysis for Material Stability Assessment

The thermal stability of organic materials is a critical parameter for their application in electronic devices, which often operate at elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the stability of this compound derivatives. worldoftest.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is often defined as the temperature at which the material loses 5% of its initial mass. Research on carbazole-based materials has shown that the molecular structure significantly impacts thermal stability. tuwien.atresearchgate.net The introduction of alkyl chains can sometimes lower the decomposition temperature compared to unsubstituted aromatic cores, but they are essential for solubility and processing. High thermal stability is crucial for the longevity of organic electronic devices.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous organic materials, a high Tg is desirable as it indicates morphological stability at higher temperatures, preventing device degradation. Carbazole derivatives are known to form stable glasses with high Tg values. rsc.orgufsc.br

Illustrative Thermal Properties of Carbazole Derivatives:

| Property | Description | Typical Values for Carbazole Derivatives |

| Td (5% weight loss) | Decomposition Temperature | 280 - 535 °C |

| Tg | Glass Transition Temperature | 94 - 231 °C |

Note: This table provides a range of values observed for various carbazole derivatives to illustrate typical thermal stability. rsc.orgacs.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Temperatures

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of materials by measuring weight loss as a function of temperature. For carbazole derivatives, high thermal stability is a desirable characteristic, particularly for applications in electronic devices that can generate heat during operation.

Research has shown that carbazole-based compounds generally exhibit high thermal stability. For instance, a study on various carbazole derivatives reported decomposition temperatures (Td), corresponding to a 5% weight loss, to be significantly above 300°C. Specifically, derivatives like tCzPCN and MeOCzPCN showed high Td values of 396°C and 383°C, respectively. nih.gov Another series of carbazole derivatives also demonstrated high thermal stability with decomposition temperatures exceeding 400°C. ub.edu This robustness is often attributed to the rigid structure of the carbazole moiety. researchgate.net In the context of polymers, poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] has also been shown to possess high thermal stability through TGA. researchgate.net

| Compound/Derivative | Decomposition Temperature (Td) | Reference |

| tCzPCN | 396 °C | nih.gov |

| MeOCzPCN | 383 °C | nih.gov |

| CzPCN | 338 °C | nih.gov |

| Various Carbazole Derivatives | > 400 °C | ub.edu |

| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | High thermal stability | researchgate.net |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole based polymers | Td > 450 °C | researchgate.net |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is used to study the thermal transitions of a material, such as melting points and glass transition temperatures (Tg). These properties are important for understanding the processing conditions and the morphological stability of thin films.

Studies on carbazole derivatives have revealed a range of phase transition behaviors. For example, N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) exhibits a solid-solid phase transition at 346 K and a melting point at 458 K. acs.org In a series of ethyl carbazole-based poly(phenoxy-imine)s, glass transition temperatures were observed between 145 and 161°C. sciety.org The investigation of 3,6-di(fluorene-9)-9-octyl-9H-carbazole also involved DTA to determine its thermal properties. epstem.netepstem.net Furthermore, the phase transitions of some indolocarbazole derivatives have been analyzed, revealing distinct high-temperature and low-temperature polymorphs. iucr.org

| Compound/Derivative | Phase Transition Temperature | Type of Transition | Reference |

| N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) | 346 K (73 °C) | Solid-solid | acs.org |

| N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) | 458 K (185 °C) | Melting Point | acs.org |

| Ethyl carbazole-based poly(phenoxy-imine)s | 145 - 161 °C | Glass Transition (Tg) | sciety.org |

| 5NICz | 270 K (-3 °C) / 150 K (-123 °C) | High/Low-Temperature Polymorphs | iucr.org |

| 2NICz | Below room temperature | High/Low-Temperature Polymorphs | iucr.org |

| 2,5NICz-2 | Above room temperature | High/Low-Temperature Polymorphs | iucr.org |

Microscopic Characterization of Thin Films and Material Morphologies

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface of a material. spectraresearch.comuni-heidelberg.deharrickplasma.com It is widely used to characterize the surface roughness and morphology of thin films, which are critical parameters affecting device performance. researchgate.net

In the study of carbazole derivatives, AFM has been instrumental in evaluating the quality of thin films. For instance, thin films of a carbazole-based compound (compound 23) prepared by spin casting were found to be homogeneous and continuous with a root-mean-square (rms) roughness of approximately 1.46 nm. ub.edu Similarly, blend films of a poly(carbazole-alt-thiophene-benzofurazan) with PC60BM and PC70BM showed very smooth surfaces with rms roughness of 0.58 nm and 0.72 nm, respectively. rsc.org The surface morphology of neat carbazole (Cz) and 3,6-di-tert-butylcarbazole (B1356187) (t-Bu-Cz) thin films has also been investigated, revealing microcrystallites with dimensions on the order of micrometers for Cz and smaller crystallites for t-Bu-Cz. mdpi.com The technique has also been used to characterize the granular structure of polymer films obtained from carbazole and 2-(9H-carbazol-9-yl)acetic acid. mdpi.com

| Material | Film Thickness | Roughness (RMS) | Key Morphological Features | Reference |

| Compound 23 | 25 nm | ~1.46 nm | Homogeneous and continuous | ub.edu |

| Poly(carbazole-alt-thiophene-benzofurazan) with PC60BM | Not specified | 0.58 nm | Very smooth | rsc.org |

| Poly(carbazole-alt-thiophene-benzofurazan) with PC70BM | Not specified | 0.72 nm | Very smooth | rsc.org |

| Neat Carbazole (Cz) thin film | 109 nm & 153 nm | Not specified | Microcrystallites (~10 µm) | mdpi.com |

| 3,6-di-tert-butylcarbazole (t-Bu-Cz) thin film | 138 nm & 358 nm | Not specified | Smaller crystallites (~1 µm and below) | mdpi.com |

| PTPETCz | 15 nm | 3.7 nm | Low roughness | acs.org |

| PFLCz | 38 nm | 7.5 nm | Low roughness | acs.org |

| PTPEFLCz | 19 nm | 4.5 nm | Low roughness | acs.org |

| ITO/2PACz | Not specified | 2.32 nm | Similar to bare ITO | rsc.org |

| ITO/Br-2PACz | ~1 nm | 2.34 nm | Formation of a high-quality molecular layer | rsc.org |

Scanning Tunneling Microscopy (STM) for Electronic Structure at Surfaces

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level and for probing the local density of electronic states. While less common than AFM for organic thin films due to the requirement of a conducting substrate, it can provide valuable insights into the electronic structure of these materials.

Research on a new carbazole-containing polymer, poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole], utilized STM in conjunction with AFM to obtain images of the polymer film. researchgate.net This suggests that STM can be employed to investigate the surface electronic properties of carbazole-based polymers. The fundamental principle of STM relies on the tunneling current between a sharp metallic tip and the sample surface, which is sensitive to the local electronic structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. It is particularly useful for examining the micro- and nanoscale morphology of thin films and materials.

SEM has been employed to study the morphology of various carbazole-based materials. For instance, in the development of hole-transporting materials for perovskite solar cells, SEM was used to observe the surface morphology of a TPA2C film, where some pinholes were identified. doi.org In another study, the surface morphology of ethyl carbazole-based poly(phenoxy-imine)s was assessed by Field-Emission SEM (FE-SEM), revealing porous structures. sciety.org Furthermore, SEM images of polymer films derived from carbazole and 2-(9H-carbazol-9-yl)acetic acid showed a lack of cracks, indicating good film quality. mdpi.com The morphology of as-synthesized monomers and polymers in a donor-acceptor system was also observed using FE-SEM, showing microfiber and flake-like structures. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. sci-hub.se TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details such as crystal structure and nanostructure. cnr.itnih.govaps.org